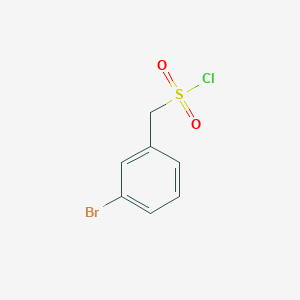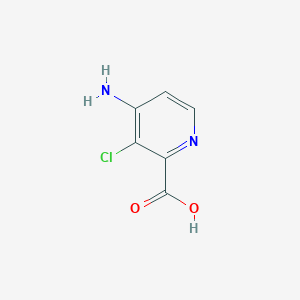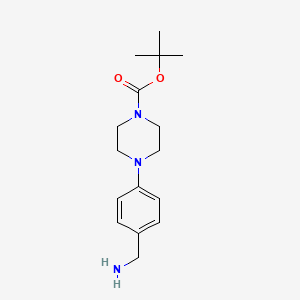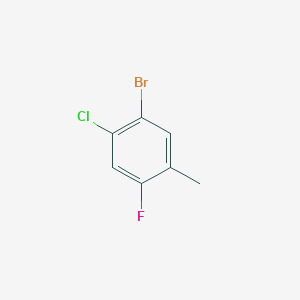
5-溴-4-氯-2-氟甲苯
描述
5-Bromo-4-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound contains bromine, chlorine, and fluorine substituents on a toluene ring, which can influence its reactivity and physical properties. The presence of these halogens makes it a versatile compound for further chemical transformations and applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated toluenes, such as 4-bromo-2-chlorotoluene, has been achieved through a series of reactions starting from nitrotoluene derivatives. The process involves reduction, diazotization, and a Sandmeyer reaction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of 5-bromo-4-chloro-2-fluorotoluene by altering the starting materials and reaction conditions to accommodate the different substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For instance, the study of 4-halo-1,2,3,5-dithiadiazolyl radicals, which are structurally different but also halogenated aromatic compounds, revealed the importance of X-ray diffraction in understanding the crystalline structure and intramolecular interactions . Similar techniques could be applied to 5-bromo-4-chloro-2-fluorotoluene to gain insights into its molecular conformation and potential reactivity.
Chemical Reactions Analysis
Halogenated toluenes undergo various chemical reactions, including halogen dance reactions, which can be used to synthesize complex molecules with multiple substituents . The chemoselective functionalization of halopyridines, as seen in the amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential for selective substitution reactions that could be relevant for modifying 5-bromo-4-chloro-2-fluorotoluene . Additionally, the transformation of bromine-containing compounds under ultraviolet irradiation without side reactions indicates the possibility of clean transformations for such halogenated molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated toluenes are influenced by their molecular structure. Vibrational spectroscopic studies using FTIR and FT-Raman, supported by density functional theory calculations, provide detailed information on the vibrational modes and electronic structure of these compounds . Electronic absorption spectra studies in the near-ultraviolet region can reveal information about the electronic transitions and energy levels of halogenated toluenes, which is valuable for understanding their photophysical properties .
科学研究应用
化学合成和分子研究
5-溴-4-氯-2-氟甲苯在合成各种化学品中起着重要的中间体作用。例如,它已被用于化学选择性官能化过程中,在不同条件下表现出对反应途径的独特偏好,例如在存在催化氨化条件下取代溴,或在无钯催化剂的干净条件下选择氯取代。这种化合物在反应中的多功能性强调了它在设计特定分子结构和实现所需化学性质方面的重要性 (Stroup et al., 2007)。
质子化和分子结构分析
该化合物还被研究其在不同化学环境中的质子化特性。在特定反应中已报道了稳定苯离子的形成,由此产生的阳离子通过良好分辨的PMR光谱提供了对分子结构的重要见解。这些研究对于理解该化合物在不同化学背景中的行为以及进一步将其应用于更复杂的化学合成中至关重要 (Brouwer, 2010)。
光谱学和量子化学
5-溴-4-氯-2-氟甲苯也是光谱学和量子化学领域的研究对象。例如,涉及微波光谱学和量子化学的研究揭示了其内部旋转和核四极耦合。这些研究为其分子结构和行为提供了宝贵的数据,有助于更广泛地了解类似化合物及其在各种科学领域中潜在应用 (Nair et al., 2020)。
安全和危害
Safety data sheets indicate that one should avoid breathing in the mist, gas, or vapours of 5-Bromo-4-chloro-2-fluorotoluene. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用机制
Target of Action
It is often used as a reagent in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
5-Bromo-4-chloro-2-fluorotoluene is a halogenated toluene derivative. It is often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In these reactions, the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
Its use in suzuki-miyaura coupling reactions suggests that it may play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this would depend on many factors, including the route of administration and the presence of any functional groups that might affect its pharmacokinetics .
Result of Action
As a chemical reagent, its primary effect is likely to be the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluorotoluene. For example, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Its stability may also be influenced by storage conditions .
属性
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPIRQSZOBOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378327 | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-18-5 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


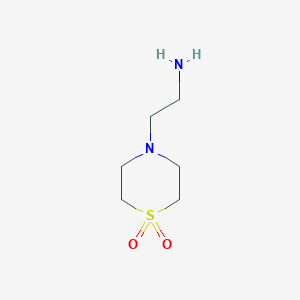
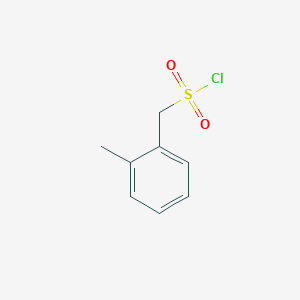

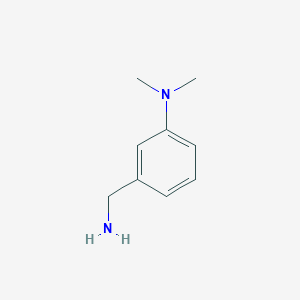

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
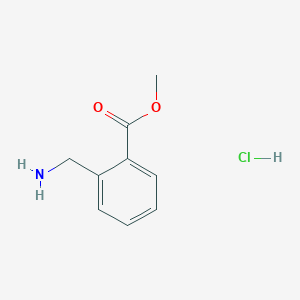
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

